3-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide
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Overview
Description
3-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide is a complex organic compound that features a quinoline derivative, an oxadiazole ring, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide typically involves multiple steps. One common approach starts with the preparation of the quinoline derivative, followed by the formation of the oxadiazole ring, and finally, the coupling with the methoxyphenyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The quinoline and oxadiazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the quinoline or oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce hydroquinoline derivatives .
Scientific Research Applications
3-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. In anticancer research, it could interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Oxadiazole Derivatives: Used in various pharmaceutical applications for their antimicrobial and anticancer activities.
Uniqueness
What sets 3-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide apart is its unique combination of a quinoline derivative and an oxadiazole ring, which may offer synergistic effects in its biological activities .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3-[3-(6-methyl-2-oxo-1H-quinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-13-7-8-16-14(11-13)12-15(22(28)24-16)21-25-20(30-26-21)10-9-19(27)23-17-5-3-4-6-18(17)29-2/h3-8,11-12H,9-10H2,1-2H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRAITPXSFXCTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)CCC(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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